3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole
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Overview
Description
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
3-(5)-Substituted Pyrazoles: These compounds have a pyrazole ring with various substituents at the 3 or 5 positions.
Uniqueness
The uniqueness of 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole lies in its specific fusion of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-pyridin-3-yl-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
InChI |
InChI=1S/C13H14N4/c1-2-8(7-14-5-1)13-12-10-4-3-9(15-10)6-11(12)16-17-13/h1-2,5,7,9-10,15H,3-4,6H2,(H,16,17) |
InChI Key |
MNDDWZHBPFTCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CC1N2)NN=C3C4=CN=CC=C4 |
Origin of Product |
United States |
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